molecular formula C10H14O5 B1346940 2-(Methacryloyloxy)ethyl acetoacetate CAS No. 21282-97-3

2-(Methacryloyloxy)ethyl acetoacetate

Cat. No.: B1346940
CAS No.: 21282-97-3
M. Wt: 214.21 g/mol
InChI Key: IBDVWXAVKPRHCU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-(Methacryloyloxy)ethyl acetoacetate is the acrylic polymer backbone. The compound, also known as 2-(methacryloyloxy)ethyl 3-oxobutanoate, is a methylene active compound . It is used in the synthesis of various compounds and can act as a polymerizable chelating agent for metal alkoxides .

Mode of Action

This compound interacts with its targets by forming chelates with metal salts . This interaction results in the modification of the physical properties of acrylic polymers, decreasing solution viscosity, and lowering the glass transition temperature .

Biochemical Pathways

The compound affects the polymerization pathway. It is directed towards the formation of a hybrid organic-inorganic system using a modifying agent such as this compound . This compound offers the possibility of being organically polymerizable due to the presence of unsaturated C=C bonds in the molecule .

Pharmacokinetics

The compound is known to bind to proteins , which could potentially influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of acrylic polymers. It decreases solution viscosity and lowers the glass transition temperature . This results in the formation of polymerizable oxide precursors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound forms explosive mixtures with air on intense heating . Therefore, the temperature and presence of air can significantly impact the compound’s reactivity and safety.

Biochemical Analysis

Biochemical Properties

2-(Methacryloyloxy)ethyl acetoacetate plays a significant role in biochemical reactions due to its ability to form chelates with metal salts and participate in condensation reactions and cross-linking . It interacts with various enzymes and proteins, promoting adhesion to metal surfaces and forming polymerizable oxide precursors . The compound’s methylene active group allows it to bind to proteins, facilitating its use in coatings and adhesives .

Cellular Effects

This compound influences cell function by modifying the physical properties of acrylic polymers, decreasing solution viscosity, and lowering the glass transition temperature . It enhances the elasticity and toughness of coatings, making them more resistant to corrosion . The compound’s ability to form chelates with metal ions improves adhesion to metal layers, which is crucial in various cellular processes .

Molecular Mechanism

At the molecular level, this compound acts as a bidentate ligand, forming chelates with metal ions and participating in organic polymerization due to the presence of unsaturated carbon-carbon bonds . This dual functionality allows it to stabilize metal alkoxides and control their chemical reactivity . The compound’s interactions with biomolecules, such as proteins and enzymes, facilitate its role in biochemical reactions and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability and resistance to degradation over time . Studies have shown that the compound remains stable under various conditions, maintaining its chemical properties and effectiveness in biochemical applications . Long-term effects on cellular function have been observed, with the compound consistently promoting adhesion and enhancing the physical properties of coatings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances adhesion and modifies the physical properties of coatings without causing adverse effects . At higher doses, potential toxic effects may be observed, necessitating careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors . The compound’s methylene active group allows it to participate in condensation reactions and cross-linking, affecting metabolic flux and metabolite levels . Its role as a chelating agent further influences metabolic pathways by stabilizing metal ions and facilitating their incorporation into biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions ensure the compound’s localization and accumulation in specific cellular compartments, enhancing its effectiveness in biochemical applications . The compound’s ability to form chelates with metal ions also influences its transport and distribution within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, directed by targeting signals and post-translational modifications . These modifications ensure the compound’s activity and function within particular cellular compartments or organelles . The compound’s interactions with biomolecules, such as proteins and enzymes, further influence its subcellular localization and effectiveness in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methacryloyloxy)ethyl acetoacetate can be synthesized through the esterification of methacrylic acid with ethylene glycol monoacetoacetate . The reaction typically involves the use of an acid catalyst, such as sulfuric acid , and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques, such as vacuum distillation , ensures high yield and purity of the final product .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-7(2)10(13)15-5-4-14-9(12)6-8(3)11/h1,4-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDVWXAVKPRHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65188-70-7
Record name Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID7041388
Record name 2-(Methacryloyloxy)ethyl acetoacetate
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Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester
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CAS No.

21282-97-3, 21282-96-2
Record name 2-(Acetoacetoxy)ethyl methacrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(Acetoacetoxy)ethyl methacrylate
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Record name Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Methacryloyloxy)ethyl acetoacetate
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URL https://comptox.epa.gov/dashboard/DTXSID7041388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-methyl-1-oxoallyl)oxy]ethyl acetoacetate
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Record name 2-(Methacryloyloxy)ethyl acetoacetate
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Record name 2-(ACETOACETOXY)ETHYL METHACRYLATE
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Synthesis routes and methods I

Procedure details

A 100 g. portion of each polymer was neutralized to pH=9.5 with ammonia, an additional 0.52 g. of ammonia was added (one equivalent based on acetoacetate) to ensure complete enamine formation. To all three samples was added a premix consisting of 0.32 g. nonionic surfactant (Triton X-405; Union Carbide, 4.4 g. propylene glycol, 4.4 g. coalescent (Texanol) and 1.1 g. a 10% aqueous solution of urethane rheology modifier (QR-708; Rohm and Haas). The formulated mixture was equilibrated for 24 hours and then coatings were applied on glass plates to give 3-4 mil thick coatings. Films were placed outdoors in complete sunlight for 12 days. Film swell ratios in methyl ethyl ketone were obtained.
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Synthesis routes and methods II

Procedure details

Same procedure as Example 8 except monomers pre-emulsion was prepared by mixing 135 g of water, 7 g of Dowfax 2A1 surfactant and 300 g of acrylic monomers consisting of methylmethacrylate/n-butyl acrylate/acrylic acid/AAEM in ratio of 40.0/48.0/2.0/10.0. Resulting latex had the following properties:
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methylmethacrylate n-butyl acrylate acrylic acid AAEM
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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